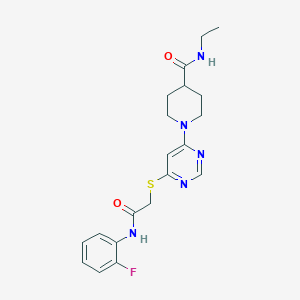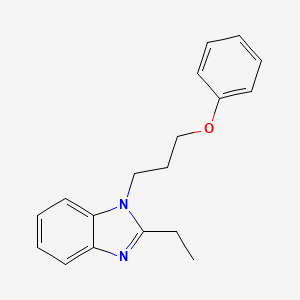
(3-(Ciclohexilsulfonil)azetidin-1-il)(piridin-4-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Cyclohexylsulfonyl)azetidin-1-yl)(pyridin-4-yl)methanone is a synthetic organic compound that features a unique combination of a cyclohexylsulfonyl group, an azetidine ring, and a pyridine moiety
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3-(Cyclohexylsulfonyl)azetidin-1-yl)(pyridin-4-yl)methanone can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule with therapeutic properties.
Medicine
In medicinal chemistry, the compound could be explored for its potential as a drug candidate, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry
In industry, the compound may find applications in the development of new materials with desirable properties, such as enhanced stability or reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Cyclohexylsulfonyl)azetidin-1-yl)(pyridin-4-yl)methanone typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Cyclohexylsulfonyl Group: This step involves the sulfonylation of the azetidine ring using cyclohexylsulfonyl chloride under basic conditions.
Attachment of the Pyridine Moiety: The final step involves coupling the pyridine ring to the azetidine-sulfonyl intermediate using suitable coupling reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(3-(Cyclohexylsulfonyl)azetidin-1-yl)(pyridin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Mecanismo De Acción
The mechanism of action of (3-(Cyclohexylsulfonyl)azetidin-1-yl)(pyridin-4-yl)methanone would depend on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would be elucidated through detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- (3-(Cyclohexylsulfonyl)azetidin-1-yl)(pyridin-3-yl)methanone
- (3-(Cyclohexylsulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone
Uniqueness
(3-(Cyclohexylsulfonyl)azetidin-1-yl)(pyridin-4-yl)methanone is unique due to the specific positioning of the pyridine ring, which may confer distinct chemical and biological properties compared to its isomers.
Propiedades
IUPAC Name |
(3-cyclohexylsulfonylazetidin-1-yl)-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c18-15(12-6-8-16-9-7-12)17-10-14(11-17)21(19,20)13-4-2-1-3-5-13/h6-9,13-14H,1-5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVQHISRURKBIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6-oxo-8-methyl-8,10a-epoxy-3,4,7,8,10a,10b-hexahydro-2H,6aH-[1,3]oxazino[2,3-a]isoindol)-7-carboxylic acid](/img/structure/B2499970.png)

![methyl 4-{2-amino-3-cyano-7-methyl-5-oxo-6-[(oxolan-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridin-4-yl}benzoate](/img/structure/B2499978.png)
![N-(naphtho[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2499979.png)
![4-(4-Methoxyphenoxy)pyrrolo[1,2-a]quinoxaline](/img/structure/B2499981.png)

![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2499983.png)

![4-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]butanoic acid](/img/structure/B2499987.png)

![5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B2499989.png)
